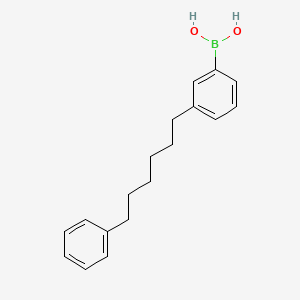

Ácido (3-(6-fenilhexil)fenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(6-Phenylhexyl)phenyl)boronic acid: is an organic compound with the molecular formula C18H23BO2 It is a boronic acid derivative characterized by the presence of a phenyl group attached to a hexyl chain, which is further connected to another phenyl group

Aplicaciones Científicas De Investigación

Chemistry: (3-(6-Phenylhexyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules. (3-(6-Phenylhexyl)phenyl)boronic acid can be utilized in the development of diagnostic tools and drug delivery systems.

Industry: The compound finds applications in the production of polymers and materials with specific properties. It can be incorporated into polymer backbones to impart unique characteristics such as improved thermal stability or enhanced mechanical strength.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Phenylhexyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with a suitable hexylphenyl derivative. One common method includes the use of Grignard reagents or organolithium compounds to introduce the hexyl chain, followed by the addition of boronic acid functionality. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of (3-(6-Phenylhexyl)phenyl)boronic acid may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: (3-(6-Phenylhexyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mecanismo De Acción

The mechanism of action of (3-(6-Phenylhexyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including catalysis, sensing, and drug delivery. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid with a single phenyl group.

Hexylboronic acid: Contains a hexyl chain attached to the boronic acid group.

(4-(6-Phenylhexyl)phenyl)boronic acid: A positional isomer with the boronic acid group attached at a different position on the phenyl ring.

Uniqueness: (3-(6-Phenylhexyl)phenyl)boronic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both phenyl and hexyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications in different fields.

Actividad Biológica

(3-(6-Phenylhexyl)phenyl)boronic acid, a derivative of phenylboronic acid, has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound is characterized by its unique structure, which may influence its interactions with biological targets.

- Molecular Formula : C18H23BO

- Molecular Weight : 282.19 g/mol

- CAS Number : 1795440-43-5

- Purity : 97% .

Biological Activity Overview

Research indicates that phenylboronic acids exhibit a range of biological activities, including antiproliferative effects against various cancer cell lines and enzyme inhibition. The specific activity of (3-(6-Phenylhexyl)phenyl)boronic acid has not been extensively studied in isolation; however, related compounds provide insights into its potential mechanisms.

Antiproliferative Effects

A study evaluating the antiproliferative potential of phenylboronic acid derivatives demonstrated significant activity against several cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction. For instance, phenylboronic acids were shown to induce G2/M phase arrest in ovarian cancer cells, leading to increased caspase-3 activation and subsequent apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 | Low micromolar | G2/M arrest, caspase activation |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | Low micromolar | G2/M arrest |

The structure-activity relationship indicated that modifications at specific positions on the phenyl ring significantly influenced antiproliferative activity .

Enzyme Inhibition

Phenylboronic acids have been identified as potent inhibitors of various enzymes, including serine β-lactamases (SBLs). Studies show that these compounds can synergistically enhance the efficacy of antibiotics by inhibiting bacterial enzymes that confer resistance . The inhibition profile suggests that (3-(6-Phenylhexyl)phenyl)boronic acid may also exhibit similar properties.

The biological activity of (3-(6-Phenylhexyl)phenyl)boronic acid can be attributed to several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, which is crucial for cancer therapy .

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism observed in related phenylboronic acids .

- Enzyme Interaction : The ability to inhibit enzymes such as Rho family GTPases suggests a role in modulating cellular signaling pathways related to cancer progression and metastasis .

Case Studies and Research Findings

Research has highlighted various case studies involving phenylboronic acids:

- Prostate Cancer Research : Studies indicated that phenylboronic acid inhibited the migration of prostate cancer cell lines more effectively than boric acid, suggesting a targeted approach to metastasis management .

- Synergistic Effects with Antibiotics : Phenylboronic acids have been shown to protect antibiotics from hydrolysis by β-lactamases, enhancing their effectiveness against resistant bacteria .

Propiedades

IUPAC Name |

[3-(6-phenylhexyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO2/c20-19(21)18-14-8-13-17(15-18)12-5-2-1-4-9-16-10-6-3-7-11-16/h3,6-8,10-11,13-15,20-21H,1-2,4-5,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBKPQIDBPGKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCCCCCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.